molecular formula C25H19N3O3 B2653005 2-(3-methoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one CAS No. 1359086-20-6

2-(3-methoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one

Cat. No.: B2653005
CAS No.: 1359086-20-6
M. Wt: 409.445
InChI Key: QZOOFVRGCQCTHH-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a useful research compound. Its molecular formula is C25H19N3O3 and its molecular weight is 409.445. The purity is usually 95%.
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Scientific Research Applications

Thermo-physical Properties and Characterization

A study investigated the thermo-physical properties of 1,3,4-oxadiazole derivatives, highlighting the potential of these compounds in understanding solute-solvent interactions and their impact on Gibbs energy, enthalpy, and entropy of activation in different solvents (Godhani et al., 2013).

Antibacterial and Antifungal Activity

Another research explored the synthesis and biological evaluation of novel 1,2,4-oxadiazole derivatives, demonstrating significant antibacterial and antifungal properties. This suggests the potential of such compounds in pharmaceutical applications, specifically in developing new antimicrobial agents (Sirgamalla & Boda, 2019).

Electroluminescence and Organic Light Emitting Diodes (OLEDs)

Research into π-conjugated imidazole–isoquinoline derivatives has shown their high fluorescence and potential use in organic light-emitting diodes (OLEDs), indicating their applications in electronics and display technologies (Nagarajan et al., 2014).

Corrosion Inhibition

A study on quinazolinone derivatives as corrosion inhibitors for mild steel in acidic medium demonstrated these compounds' efficiency in protecting metal surfaces, suggesting their industrial applications in corrosion prevention (Errahmany et al., 2020).

Properties

IUPAC Name

2-(3-methoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O3/c1-16-10-12-17(13-11-16)23-26-24(31-27-23)22-15-28(18-6-5-7-19(14-18)30-2)25(29)21-9-4-3-8-20(21)22/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZOOFVRGCQCTHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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